molecular formula C16H21N9 B12262286 N,N-dimethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine

N,N-dimethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12262286
M. Wt: 339.40 g/mol
InChI Key: HAZMESLQKVVUBM-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound featuring a triazolopyrimidine core

Properties

Molecular Formula

C16H21N9

Molecular Weight

339.40 g/mol

IUPAC Name

N,N-dimethyl-4-[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H21N9/c1-12-10-14(25-16(20-12)18-11-19-25)24-8-6-23(7-9-24)13-4-5-17-15(21-13)22(2)3/h4-5,10-11H,6-9H2,1-3H3

InChI Key

HAZMESLQKVVUBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC=C4)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the triazolopyrimidine core through a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides . This reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-assisted synthesis method, incorporating molecular sieves and dry toluene to enhance yield and reduce reaction time . The use of eco-friendly and additive-free conditions is emphasized to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the triazolopyrimidine core can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N,N-dimethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core allows it to bind effectively, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation in cancer cells and antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

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